6-Methyl-2-phenyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2-phenyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-10-7-8-12-13(9-10)16-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXGMQKTMUWZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-58-0 | |
| Record name | 6-Methyl-2-phenylbenzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYL-2-PHENYLBENZOTHIAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 6-Methyl-2-phenylbenzothiazole (CAS 10205-58-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the experimental data available for 6-Methyl-2-phenylbenzothiazole (CAS 10205-58-0), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document summarizes its physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities, including a representative signaling pathway.
Physicochemical Properties
6-Methyl-2-phenylbenzothiazole is a solid organic compound characterized by a benzothiazole core structure.[1] The presence of a methyl group at the 6-position and a phenyl group at the 2-position influences its chemical and physical characteristics.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NS | [1] |
| Molecular Weight | 225.31 g/mol | [1] |
| Density | 1.199 g/cm³ | N/A |
| Boiling Point | 373.3 °C at 760 mmHg | N/A |
| Flash Point | 182.6 °C | N/A |
| Appearance | Solid | [1] |
Experimental Protocols
Synthesis of 6-Methyl-2-phenylbenzothiazole
A common and efficient method for the synthesis of 2-arylbenzothiazoles, including 6-Methyl-2-phenylbenzothiazole, is through the condensation of a substituted 2-aminothiophenol with a benzaldehyde derivative.[2][3]
Protocol: Synthesis via Condensation Reaction [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methylthiophenol (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add benzaldehyde (1 equivalent) to the solution.
-
Catalyst and Oxidation: Introduce an inexpensive and non-toxic inorganic oxidant like sodium metabisulfite.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature with continuous stirring for several hours.
-
Work-up and Purification: After the reaction is complete (monitored by Thin Layer Chromatography), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and then dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-Methyl-2-phenylbenzothiazole.
Determination of Physicochemical Properties
The following are general experimental protocols that can be used to determine the key physical properties of 6-Methyl-2-phenylbenzothiazole.
Protocol: Melting Point Determination [4][5]
-
Sample Preparation: Finely powder a small amount of dry 6-Methyl-2-phenylbenzothiazole. Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure accurate measurement.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.
Protocol: Boiling Point Determination [6][7][8]
-
Sample Preparation: Place a small amount of 6-Methyl-2-phenylbenzothiazole in a small test tube.
-
Capillary Inversion: Place a sealed capillary tube (sealed at one end) with the open end downwards into the test tube containing the sample.
-
Heating: Heat the test tube in a heating block or an oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Note the temperature when a continuous and rapid stream of bubbles is observed. This temperature is the boiling point.
Protocol: Density Determination of a Solid [9][10]
-
Mass Measurement: Accurately weigh a sample of 6-Methyl-2-phenylbenzothiazole using an analytical balance.
-
Volume Measurement by Displacement: Fill a graduated cylinder with a non-reactive liquid in which the compound is insoluble. Record the initial volume. Carefully immerse the weighed solid into the graduated cylinder and record the new volume. The difference between the final and initial volumes is the volume of the solid.
-
Calculation: Calculate the density by dividing the mass of the solid by its volume.
Spectral Analysis
Protocol: ¹H and ¹³C NMR Spectroscopy [1][11][12]
-
Sample Preparation: Dissolve a small amount of 6-Methyl-2-phenylbenzothiazole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrument Setup: Place the NMR tube containing the sample into the NMR spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to elucidate the structure of the molecule.
Biological Activity and Signaling Pathways
Derivatives of 2-phenylbenzothiazole have garnered significant interest due to their potential as anticancer agents.[13][14] Studies have shown that these compounds can exert their cytotoxic effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, with the Epidermal Growth Factor Receptor (EGFR) signaling pathway being a prominent target.[15][16][17]
Anticancer Activity and the EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[18][19] In many types of cancer, this pathway is aberrantly activated, leading to uncontrolled cell division.[20] Small molecule inhibitors that target the tyrosine kinase domain of EGFR can block the downstream signaling cascade, thereby inhibiting cancer cell growth.[21] While direct experimental data for 6-Methyl-2-phenylbenzothiazole's effect on the EGFR pathway is not available, its structural similarity to known 2-arylbenzothiazole EGFR inhibitors suggests it may act through a similar mechanism.[17][22]
Experimental Workflow for Assessing Anticancer Activity
Caption: Workflow for evaluating the anticancer properties of 6-Methyl-2-phenylbenzothiazole.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 6-Methyl-2-phenylbenzothiazole and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Signaling Pathway: EGFR Inhibition
The following diagram illustrates the EGFR signaling pathway and the potential point of inhibition by 2-phenylbenzothiazole derivatives.
Caption: Proposed mechanism of action via inhibition of the EGFR signaling pathway.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. byjus.com [byjus.com]
- 9. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. ClinPGx [clinpgx.org]
- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4,5]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cancernetwork.com [cancernetwork.com]
- 22. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3-benzothiazole and Its Isomers for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, synthesis, and potential biological activities of 6-Methyl-2-phenyl-1,3-benzothiazole. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of benzothiazole derivatives.
Core Compound: this compound
This compound is an aromatic heterocyclic compound with the molecular formula C₁₄H₁₁NS. It belongs to the benzothiazole class of compounds, which are known for their diverse pharmacological activities. The structure consists of a phenyl group attached to the 2-position of a 6-methyl-substituted benzothiazole core.
Structural Formula:
Key Identifiers:
-
Molecular Formula: C₁₄H₁₁NS
-
Molecular Weight: 225.31 g/mol
-
CAS Number: 10205-58-0
Isomers of this compound
The isomers of this compound can be broadly categorized into two main groups: positional isomers of the methyl group on the benzothiazole ring and positional isomers of the methyl group on the phenyl ring (tolyl derivatives).
Positional Isomers (Methyl on Benzothiazole Ring)
These isomers differ in the position of the methyl group on the benzene ring of the benzothiazole moiety.
-
4-Methyl-2-phenyl-1,3-benzothiazole
-
5-Methyl-2-phenyl-1,3-benzothiazole
-
7-Methyl-2-phenyl-1,3-benzothiazole
Positional Isomers (Methyl on Phenyl Ring - Tolyl Derivatives)
These isomers have the methyl group on the phenyl ring, forming what are known as tolyl derivatives.
-
2-(o-tolyl)-1,3-benzothiazole (ortho-tolyl)
-
2-(m-tolyl)-1,3-benzothiazole (meta-tolyl)
-
2-(p-tolyl)-1,3-benzothiazole (para-tolyl)
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its isomers. It is important to note that experimental data for some of these compounds are limited.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 10205-58-0 | C₁₄H₁₁NS | 225.31 | Not available | 373.3 | 1.199 |
| 4-Methyl-2-phenyl-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |
| 5-Methyl-2-phenyl-1,3-benzothiazole | 107611-15-4 | C₁₄H₁₁NS | 225.31 | 146 - 150[1] | Not available | Not available |
| 7-Methyl-2-phenyl-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |
| 2-(o-tolyl)-1,3-benzothiazole | 15903-58-9 | C₁₄H₁₁NS | 225.31 | 59 | Not available | Not available |
| 2-(m-tolyl)-1,3-benzothiazole | Not available | C₁₄H₁₁NS | 225.31 | Not available | Not available | Not available |
| 2-(p-tolyl)-1,3-benzothiazole | 16112-21-3 | C₁₄H₁₁NS | 225.31 | 84 - 88 | Not available | Not available |
Experimental Protocols: Synthesis of this compound
The synthesis of 2-arylbenzothiazoles is commonly achieved through the condensation of a 2-aminothiophenol derivative with a benzaldehyde derivative, a method known as the Jacobson synthesis. The following is a plausible experimental protocol for the synthesis of this compound.
Materials and Reagents
-
2-Amino-5-methylthiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methylthiophenol (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 120-140°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.
-
Precipitation and Filtration: A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove any residual DMSO and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Potential Biological Activities and Signaling Pathways
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While specific data for this compound is limited, its structural similarity to other biologically active 2-phenylbenzothiazoles suggests it may exhibit similar therapeutic potential.
Anticancer Activity
Many 2-phenylbenzothiazole derivatives have demonstrated potent anticancer activity. Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. Some of the key pathways that are often targeted by benzothiazole derivatives include:
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many types of cancer and plays a critical role in tumor cell survival and proliferation. Some benzothiazole derivatives have been shown to inhibit the STAT3 signaling pathway.[2][3]
-
AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers.
-
ERK Signaling Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival.
The potential inhibitory effect of this compound on these pathways warrants further investigation.
Caption: Potential inhibition of key oncogenic signaling pathways by this compound.
Antimicrobial and Anti-inflammatory Activities
The benzothiazole scaffold is also present in numerous compounds with significant antimicrobial and anti-inflammatory activities. The mechanism of antimicrobial action can vary, including the inhibition of essential enzymes in bacteria or fungi. The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways. Further studies are required to determine if this compound possesses these properties.
Experimental Workflow for Biological Evaluation
To assess the therapeutic potential of this compound, a systematic experimental workflow is recommended.
Caption: A typical experimental workflow for the biological evaluation of this compound.
Conclusion
This compound and its isomers represent a promising area of research for the development of new therapeutic agents. Based on the known biological activities of the broader benzothiazole class, these compounds are potential candidates for anticancer, antimicrobial, and anti-inflammatory drug discovery. This technical guide provides a foundational understanding of their chemical properties and a roadmap for their synthesis and biological evaluation. Further in-depth studies are necessary to fully elucidate the therapeutic potential and mechanism of action of these specific molecules.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Phenylbenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylbenzothiazole core, a seemingly simple heterocyclic structure, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. From its early discovery in the late 19th century to its current status as a promising anticancer agent, the journey of 2-phenylbenzothiazole derivatives is a testament to the power of chemical synthesis and biological screening in the quest for novel therapeutics. This in-depth guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of this important class of compounds.
A Historical Perspective: From Synthesis to Biological Significance
The history of benzothiazoles dates back to the late 1800s, with early synthetic methods being developed. A pivotal moment in the synthesis of 2-substituted benzothiazoles was the development of the Jacobson synthesis, a method that involves the cyclization of thiobenzanilides using alkaline potassium ferricyanide.[1] For decades, these compounds were primarily of interest for their chemical properties and as intermediates in dye synthesis.
The paradigm shifted in the mid-1990s when Stevens and colleagues, while screening for tyrosine kinase inhibitors, serendipitously discovered the potent and selective in vitro anticancer activity of 2-(4-aminophenyl)benzothiazole.[2] This discovery ignited a surge of interest in 2-phenylbenzothiazole derivatives as potential chemotherapeutic agents, particularly for their efficacy against breast cancer cell lines.[2] Subsequent research has expanded the biological profile of this scaffold to include activities such as monoamine oxidase B (MAO-B) inhibition for neurodegenerative diseases and antimicrobial effects.[3]
Synthetic Methodologies: Crafting the 2-Phenylbenzothiazole Core
The synthesis of 2-phenylbenzothiazole derivatives has evolved from classical methods to more efficient and versatile modern techniques.
Key Experimental Protocol: The Jacobson Synthesis of 2-Phenylbenzothiazoles
The Jacobson method remains a fundamental approach for the synthesis of the 2-phenylbenzothiazole scaffold.[1]
Step 1: Synthesis of Thiobenzanilides. A substituted aniline is reacted with a substituted benzoyl chloride to form the corresponding benzanilide. This intermediate is then thionated, typically using Lawesson's reagent, to yield the thiobenzanilide.
Step 2: Oxidative Cyclization. The thiobenzanilide is then subjected to oxidative cyclization using an oxidizing agent such as potassium ferricyanide in an alkaline medium. The reaction proceeds via an intramolecular electrophilic substitution to form the benzothiazole ring.
Detailed Protocol for a Representative Synthesis of a 2-(4-Nitrophenyl)benzothiazole derivative:
-
N-(4-Methoxyphenyl)-4-nitrobenzamide (2): 4-Nitrobenzoic acid is the starting material.[4] It is converted to its acid chloride and then reacted with p-anisidine to yield the benzamide.
-
Thionation: The resulting benzamide is treated with Lawesson's reagent in a suitable solvent like chlorobenzene to yield the corresponding thiobenzanilide.[4]
-
Cyclization: The thiobenzanilide is cyclized using aqueous sodium hydroxide and potassium ferricyanide to afford the 2-(4-nitrophenyl)benzothiazole derivative.[4]
Anticancer Activity: A Primary Focus of Investigation
The most extensively studied biological activity of 2-phenylbenzothiazole derivatives is their potent and often selective cytotoxicity against a range of cancer cell lines.
Quantitative Analysis of Cytotoxic Activity
Numerous studies have quantified the in vitro anticancer activity of these compounds. The following tables summarize some of the key findings, with IC50 values representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D | 19.7 ± 3.1 | [1] |
| Etoposide (Reference Drug) | T47D | 36.6 ± 7.1 | [1] |
| 2-(4-aminophenyl)benzothiazole | MCF-7 | < 0.001 | [5] |
| 2-(4-aminophenyl)benzothiazole | MDA 468 | < 0.001 | [5] |
| 2-(4-aminophenyl)benzothiazole | PC 3 | > 10 | [5] |
| 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) | MCF-7 | Potent | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 | Potent |
Table 1: Cytotoxicity of selected 2-phenylbenzothiazole derivatives against the T47D breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10) | Various | Active | [2] |
| N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide (Compound 16) | Various | Active | [2] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) | Various | Potent | |
| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | Various | Potent |
Table 2: Anticancer activity of various 2-phenylbenzothiazole derivatives against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.[1][6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-phenylbenzothiazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, an MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.[6]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[6] The absorbance is directly proportional to the number of viable cells.
Unraveling the Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of 2-phenylbenzothiazole derivatives are attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Several 2-phenylbenzothiazole derivatives have been shown to inhibit this pathway.[7][8] For instance, the novel benzothiazole derivative PB11 has been demonstrated to suppress the PI3K/Akt signaling pathway, leading to the induction of apoptosis in cancer cells.[7] This inhibition results in the downregulation of phosphorylated Akt (p-Akt), a key downstream effector of PI3K.[8]
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-phenylbenzothiazole derivatives.
Inhibition of Receptor Tyrosine Kinases: EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in cancer cell growth and angiogenesis, respectively. Some 2-phenylbenzothiazole derivatives have shown inhibitory activity against these kinases, suggesting a multi-targeted mechanism of action.[2][9]
Caption: General workflow of RTK inhibition by 2-phenylbenzothiazole derivatives.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
The inhibitory effect of 2-phenylbenzothiazole derivatives on VEGFR-2 kinase activity can be determined using commercially available kinase assay kits.[10][11]
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP is prepared in a kinase assay buffer.[11]
-
Inhibitor Addition: The 2-phenylbenzothiazole derivatives are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a defined period (e.g., 30-45 minutes).[10]
-
Detection: The amount of ATP remaining after the kinase reaction is quantified using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity (IC50) is calculated from the dose-response curve.
Conclusion and Future Directions
The journey of 2-phenylbenzothiazole derivatives from their synthesis in the 19th century to their current prominence as versatile biological agents, particularly in oncology, is a compelling narrative in drug discovery. The potent and selective anticancer activity of this scaffold, coupled with a growing understanding of its molecular mechanisms of action, positions it as a highly promising platform for the development of novel therapeutics. Future research will likely focus on the synthesis of new analogs with improved pharmacological profiles, the elucidation of their detailed interactions with biological targets, and their evaluation in preclinical and clinical settings. The continued exploration of the 2-phenylbenzothiazole core holds significant promise for addressing unmet needs in the treatment of cancer and other diseases.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.aston.ac.uk [research.aston.ac.uk]
- 10. dovepress.com [dovepress.com]
- 11. bpsbioscience.com [bpsbioscience.com]
Solubility and Stability of 6-Methyl-2-phenyl-1,3-benzothiazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 6-Methyl-2-phenyl-1,3-benzothiazole. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected solubility and stability characteristics based on the known properties of the benzothiazole scaffold and provides detailed, generalized experimental protocols for determining these parameters. The data presented in the tables are illustrative and should be confirmed experimentally.
Core Concepts: Solubility and Stability of Benzothiazoles
The benzothiazole ring system is a common scaffold in medicinal chemistry and materials science, known for its relative stability.[1] The solubility and stability of any specific derivative, such as this compound, are influenced by the nature and position of its substituents. The presence of a methyl group at the 6-position and a phenyl group at the 2-position will dictate its interactions with various organic solvents.[2]
Solubility: The principle of "like dissolves like" is paramount in predicting solubility. This compound is a largely non-polar, aromatic molecule. Therefore, it is expected to exhibit good solubility in a range of common organic solvents, particularly those that are non-polar or moderately polar. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]
Stability: The benzothiazole moiety is generally considered a stable aromatic system.[1] However, potential degradation pathways for benzothiazole derivatives can include photodegradation upon exposure to light and oxidation.[4] Stability in organic solvents is a critical parameter for ensuring the integrity of the compound during storage, formulation, and analysis.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a selection of common organic solvents based on general principles of chemical interactions. These values are illustrative and require experimental verification.
| Solvent | Type | Predicted Solubility Category | Rationale |
| Non-Polar Solvents | |||
| Hexane | Aliphatic | Low | Limited interaction with the aromatic and heterocyclic portions of the molecule. |
| Toluene | Aromatic | High | Favorable π-π stacking interactions between the solvent and the aromatic rings of the compound. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Halogenated | High | Good balance of polarity to dissolve the compound without strong, specific interactions. |
| Tetrahydrofuran (THF) | Ether | High | The ether oxygen can act as a hydrogen bond acceptor, aiding dissolution. |
| Acetone | Ketone | Moderate to High | The polar ketone group can interact with the benzothiazole moiety. |
| Dimethylformamide (DMF) | Amide | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | A highly polar aprotic solvent known for its excellent solvating power for many organic molecules.[3] |
| Polar Protic Solvents | |||
| Methanol | Alcohol | Moderate | Can act as a hydrogen bond donor and acceptor, but the largely non-polar nature of the molecule may limit high solubility. |
| Ethanol | Alcohol | Moderate to High | Similar to methanol, but its slightly lower polarity may be more favorable for this compound.[3] |
| Isopropanol | Alcohol | Moderate | Lower polarity than ethanol may further enhance solubility. |
Stability Assessment
The stability of this compound in organic solvents should be evaluated under various conditions to understand its shelf-life and potential degradation pathways. The following table illustrates the type of data that should be collected from stability studies.
| Solvent | Condition | Time Point (days) | % of Initial Compound Remaining (Illustrative) | Degradation Products Observed (Hypothetical) |
| Dichloromethane | Room Temperature, Ambient Light | 0 | 100% | None |
| 7 | 98% | Minor, unidentified polar species | ||
| 30 | 92% | Increased polar impurities | ||
| Methanol | 40°C, Dark | 0 | 100% | None |
| 7 | 99.5% | None | ||
| 30 | 99% | None | ||
| Acetonitrile | Room Temperature, UV Light (254 nm) | 0 | 100% | None |
| 1 | 85% | Products consistent with photo-oxidation | ||
| 7 | 60% | Multiple degradation products |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data on solubility and stability.
Solubility Determination Protocol (Equilibrium Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is formed.
-
Solvent Addition: To each vial, add a precise volume of the desired organic solvent.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Stability Assessment Protocol
This protocol assesses the chemical stability of the compound in a specific solvent under defined storage conditions.[5][6]
Caption: Workflow for stability assessment.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Distribute the stock solution into multiple vials for each storage condition to be tested (e.g., room temperature/ambient light, 40°C/dark, refrigerated).
-
Initial Analysis (T=0): Immediately analyze one of the vials to determine the initial concentration and purity of the compound. This serves as the baseline.[5]
-
Storage: Store the remaining vials under the specified conditions.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 7, 14, 30, and 90 days), remove a vial from each storage condition for analysis.
-
Analytical Method: Analyze the samples using a stability-indicating analytical method, typically HPLC with both UV and Mass Spectrometry (MS) detectors. The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Data Evaluation:
-
Quantify the amount of this compound remaining at each time point and express it as a percentage of the initial (T=0) amount.
-
Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. If significant degradation is observed, use the MS data to help identify the structure of the degradants.
-
Summary and Recommendations
References
- 1. ICH Official web site : ICH [ich.org]
- 2. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchportal.unamur.be [researchportal.unamur.be]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Antimicrobial and Antifungal Assays of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the antimicrobial and antifungal properties of 6-Methyl-2-phenyl-1,3-benzothiazole and related benzothiazole derivatives. This document outlines detailed protocols for common assays and presents illustrative data from scientific literature on analogous compounds.
Introduction to Benzothiazoles as Antimicrobial Agents
Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The substitution pattern on the benzothiazole ring system significantly influences its biological efficacy. The 6-methyl-2-phenyl substitution is a key structural motif, and its evaluation against various microbial strains is crucial for the development of new anti-infective agents.
Data on Related 6-Methyl-benzothiazole Derivatives
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial and antifungal activities of structurally related 6-methyl-benzothiazole derivatives, providing a valuable reference for expected activity.
Table 1: Antibacterial Activity of 6-Methyl-benzothiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Information | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| GG4 | 2-(1-(3-nitrophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 18 mm | 16 mm | 12 mm | [1][6] |
| GG5 | 2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 14 mm | 12 mm | 10 mm | [1][6] |
| GG7 | 2-(1-(2,4-dichlorophenyl)ethylidene)hydrazinyl)-6-methylbenzo[d]thiazole | 15 mm | 13 mm | 11 mm | [1][6] |
| Ampicillin | Standard Antibiotic | 25 mm | 22 mm | Not Reported | [1][6] |
Concentration of test compounds was 50 mg/ml.
Table 2: Antifungal Activity of 6-Methyl-benzothiazole Derivatives (Zone of Inhibition in mm)
| Compound ID | Derivative Information | Candida albicans | Aspergillus niger | Reference |
| D-02 | C-6 methyl, 7-chloro, 2-(3-nitroanilino)benzothiazole | 16 mm | Not Reported | |
| D-08 | C-6 methyl, 7-chloro, 2-(4-nitroanilino)benzothiazole | 18 mm | Not Reported | |
| D-05 | C-6 methyl, 7-(3-nitroanilino), 2-(4-nitrobenzamido)benzothiazole | Not Reported | 15 mm | [7] |
| Griseofulvin | Standard Antifungal | 20 mm | 18 mm | [7] |
Concentrations of test compounds were 50 µg/mL and 100 µg/mL.
Table 3: Minimum Inhibitory Concentration (MIC) of Benzothiazole Derivatives (µg/mL)
| Compound ID | Derivative Information | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 6c | N-(6-chlorobenzo[d]thiazol-2-yl)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-carboxamide | 12.5 | 25 | 12.5 | [3] |
| 6d | N-(6-chlorobenzo[d]thiazol-2-yl)-5-(p-tolyl)-4H-1,2,4-triazole-3-carboxamide | 12.5 | 25 | 25 | [3] |
| 7a | 2-(N'-(6-chlorobenzo[d]thiazol-2-yl)carbamoyl)-5-phenyl-1,3,4-oxadiazole | 25 | 50 | 25 | [3] |
| Ciprofloxacin | Standard Antibiotic | Not Reported | Not Reported | Not Applicable | |
| Clotrimazole | Standard Antifungal | Not Applicable | Not Applicable | Not Reported | [8] |
Experimental Protocols
The following are detailed protocols for two standard methods used to determine the antimicrobial and antifungal activity of chemical compounds.
Protocol 1: Agar Well Diffusion Assay
This method is widely used for preliminary screening of antimicrobial activity.[9][10][11][12] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.
Materials:
-
Test compound (this compound)
-
Standard antibiotic/antifungal drugs (e.g., Ciprofloxacin, Amphotericin B)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare MHA or SDA as per the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify in a laminar flow hood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For bacteria, this is typically a 0.5 McFarland standard suspension in sterile saline, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For fungi, a spore suspension of 10⁶ spores/mL is commonly used.
-
Inoculation: Aseptically swab the entire surface of the agar plates with the prepared inoculum to create a uniform lawn of microbial growth.
-
Well Creation: Use a sterile cork borer to punch uniform wells into the agar.
-
Compound Application: Prepare stock solutions of the test compound and standard drugs in a suitable solvent. Aseptically add a defined volume (e.g., 50-100 µL) of the test compound solution and controls (positive control: standard drug; negative control: solvent) into separate wells.[9]
-
Incubation: Incubate the plates under appropriate conditions. For most bacteria, this is 37°C for 18-24 hours.[10][13] For fungi, incubation is typically at 28-30°C for 48-72 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[14][15][16][17][18]
Materials:
-
Test compound
-
Standard antimicrobial drugs
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal cultures
-
Micropipettes and multichannel pipette
-
Plate reader (optional, for quantitative measurement of growth)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described in the agar well diffusion protocol and then dilute it in the broth to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates under the appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[15][16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) of the microorganism.[14][15][18] This can be assessed visually or by using a plate reader to measure absorbance.
Visualized Workflows
The following diagrams illustrate the general workflows for the described antimicrobial and antifungal assays.
Caption: General workflow for antimicrobial and antifungal assays.
Caption: Step-by-step workflow for the Broth Microdilution Assay.
References
- 1. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medipol.edu.tr [medipol.edu.tr]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.in [pharmacyjournal.in]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. botanyjournals.com [botanyjournals.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. akjournals.com [akjournals.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hereditybio.in [hereditybio.in]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Notes and Protocols for the Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole Hydrazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-methyl-2-phenyl-1,3-benzothiazole scaffold and its hydrazine analogs are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been reported to possess antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The introduction of a hydrazine or hydrazone moiety at the 2-position of the benzothiazole ring can modulate the biological activity of the parent molecule. This document provides a detailed protocol for the synthesis of a series of this compound hydrazine analogs, specifically N-aryl/alkylidene-N'-(6-methyl-1,3-benzothiazol-2-yl)hydrazines (hydrazones), starting from p-toluidine.
Overall Synthetic Workflow
The synthesis is a multi-step process that begins with the formation of a benzothiazole ring system from p-toluidine, followed by the introduction of a hydrazine group, and finally, condensation with various acetophenones to yield the target analogs.
Caption: General synthetic route for this compound hydrazine analogs.
Experimental Protocols
Materials and Reagents:
All chemicals and solvents should be of analytical grade.
-
p-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Thiocyanate (NH₄SCN)
-
Hydrazine Hydrate (85%)
-
Ethylene Glycol
-
Substituted Acetophenones (e.g., 3-nitroacetophenone, 4-bromoacetophenone, 4-methoxyacetophenone, 2,4-dichloroacetophenone, 2,4-dimethoxyacetophenone)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Methanol
Instrumentation:
-
Melting point apparatus
-
FTIR spectrophotometer
-
¹H-NMR spectrometer
-
Thin Layer Chromatography (TLC) plates
Step 1: Synthesis of p-Tolylthiourea (I)
-
Dissolve 5.35 g of p-toluidine in a mixture of 4.3 ml of concentrated HCl and 11.6 ml of water by heating on a water bath.[2]
-
Cool the contents and add 3.5 g of solid ammonium thiocyanate.[2]
-
Heat the mixture on a water bath for approximately 22 hours.[2]
-
Cool the reaction mixture. The precipitated product will form.
-
Filter the precipitate, wash it with water three to four times, and dry.[2]
-
Recrystallize the crude product from aqueous methanol to obtain cream-colored crystals of p-tolylthiourea.[2]
Step 2: Synthesis of 2-Amino-6-methylbenzothiazole (II)
-
React p-tolylthiourea with hydrobromic acid to yield 2-benzothiazolamines.[1]
-
Heat the mixture at 70°C for one hour with stirring.[2]
-
After cooling to room temperature, extract the mixture twice with dichloromethane.[2]
-
Combine the organic extracts and dry over anhydrous sodium sulfate.[2]
-
Evaporate the solvent to obtain the title compound, 2-amino-6-methylbenzothiazole.[2]
Step 3: Synthesis of 2-Hydrazino-6-methylbenzothiazole (III)
-
In a flask, combine 20 g (0.82 mmol) of 2-amino-6-methylbenzothiazole and 0.11 mmol of hydrazine hydrate (85%) in 50 ml of ethylene glycol.[1]
-
Reflux the mixture with stirring for four hours at 60°C.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to obtain the hydrazino derivative.
Step 4: General Procedure for the Synthesis of this compound Hydrazine Analogs (IV)
-
Take 1.5 mmol of 2-hydrazino-6-methylbenzothiazole (III) and 2.2 mmol of the desired substituted acetophenone in 20 ml of absolute ethanol.[2]
-
Add 2–3 drops of glacial acetic acid to the mixture.[2]
-
Reflux the reaction mixture on a water bath for eight hours. Monitor the formation of new spots using TLC.[2]
-
After completion of the reaction, cool the mixture.[2]
-
The solid product will separate out. Filter the solid and wash it with a small amount of water.[2]
-
Recrystallize the final product from absolute ethanol.[2]
Data Presentation
The following table summarizes the physical data for a series of synthesized this compound hydrazine analogs.
| Compound ID | Substituted Acetophenone Used | Yield (%) | Melting Point (°C) |
| GG4 | 3-Nitroacetophenone | 48 | 181 |
| GG5 | 4-Bromoacetophenone | 52 | 189 |
| GG6 | 4-Methoxyacetophenone | - | - |
| GG7 | 2,4-Dichloroacetophenone | 54 | 177 |
| GG8 | 2,4-Dimethoxyacetophenone | - | - |
Data sourced from Alang et al.[2][3] Note: Yield and melting point data for GG6 and GG8 were not specified in the provided search results.
Characterization
The synthesized compounds should be characterized using standard spectroscopic techniques to confirm their structures.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups. For example, the N-H stretching of the hydrazine moiety is typically observed around 3434 cm⁻¹, and the C=N stretching of the hydrazone is observed around 1612 cm⁻¹.[2]
-
¹H-NMR Spectroscopy: To confirm the proton environment of the synthesized compounds. For instance, the N-H proton of the hydrazone typically appears as a singlet at around δ 9.59 ppm. The aromatic protons will appear in the range of δ 7.11-7.25 ppm, and the methyl protons will appear as singlets around δ 2.26 ppm and δ 3.40 ppm.[2]
Logical Relationship of Characterization
Caption: Workflow for the characterization of synthesized compounds.
References
Application Notes and Protocols: 6-Methyl-2-phenyl-1,3-benzothiazole as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the use of 6-Methyl-2-phenyl-1,3-benzothiazole as a fluorescent probe for metal ion detection is limited in publicly available literature. The following application notes and protocols are based on the well-documented performance of structurally similar 2-phenyl-1,3-benzothiazole derivatives. The specific performance of this compound may vary, and optimization of the described protocols is recommended.
Introduction
This compound is a heterocyclic aromatic compound with inherent fluorescence properties. The benzothiazole core is a well-established fluorophore, and its derivatives have been extensively investigated as chemosensors for the detection of various metal ions. The sensing mechanism of these probes often relies on processes such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), or Excited-State Intramolecular Proton Transfer (ESIPT). Upon coordination with a specific metal ion, the electronic properties of the fluorophore are altered, leading to a detectable change in its fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength (ratiometric sensing).
Based on the behavior of its analogs, this compound is a promising candidate for the selective detection of metal ions such as aluminum (Al³⁺), zinc (Zn²⁺), and copper (Cu²⁺).
Potential Applications
-
Environmental Monitoring: Detection of heavy metal contamination in water and soil samples.
-
Biological Research: Imaging and quantification of metal ions in living cells and tissues to study their roles in biological processes.
-
Drug Development: Screening for compounds that modulate metal ion homeostasis.
-
Industrial Quality Control: Monitoring metal ion concentrations in various products.
Quantitative Data Summary of Structurally Similar Probes
The following table summarizes the performance of various 2-phenyl-1,3-benzothiazole derivatives as fluorescent probes for different metal ions. This data can serve as a reference for the expected performance of this compound.
| Probe Derivative | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Probe:Ion) | Solvent System | Reference |
| Biphenyl-benzothiazole | Zn²⁺ | 0.25 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |
| Biphenyl-benzothiazole | Cu²⁺ | 0.34 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |
| Biphenyl-benzothiazole | Ni²⁺ | 0.30 ppm | 2:1 | DMSO/CHCl₃ (1:1, v/v) | [1] |
| Benzothiazole-based probe (BHM) | Al³⁺ | 4.39 µM | 1:1 | DMF/H₂O (1:1, v/v) | |
| Benzothiazole-imidazopyridine (BIPP) | Zn²⁺ | 2.36 x 10⁻⁸ M | 8:2 | ACN/H₂O (8:2, v/v) | |
| Benzothiazole-quinoline (BTZ) | Cu²⁺ | 1.153 x 10⁻⁷ M | 1:1 | DMF/H₂O (9:1, v/v) | |
| Benzothiazole-based sensor | Fe³⁺ | 5.86 µM | 1:1 | Aqueous solution |
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway
The detection of metal ions by 2-phenyl-1,3-benzothiazole derivatives often involves a Chelation-Enhanced Fluorescence (CHEF) mechanism coupled with Intramolecular Charge Transfer (ICT). In the free probe, non-radiative decay pathways can quench the fluorescence. Upon binding to a metal ion, a rigid complex is formed, which restricts intramolecular rotation and blocks the non-radiative decay pathways, leading to an enhanced fluorescence emission ("turn-on" sensing).
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow
The general workflow for utilizing this compound as a fluorescent probe for metal ion detection involves synthesis, characterization, and fluorescence titration experiments.
Caption: General experimental workflow for metal ion detection.
Experimental Protocols
Synthesis of this compound
This protocol is a general method for the synthesis of 2-aryl-benzothiazoles and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
4-Methyl-2-aminothiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid or a mild oxidizing agent, optional)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 4-Methyl-2-aminothiophenol (1 equivalent) in a suitable solvent such as DMSO or ethanol.
-
Add benzaldehyde (1.1 equivalents) to the solution.
-
If required, add a catalytic amount of an acid catalyst or an oxidizing agent.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, filter it and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Preparation of Stock Solutions
Materials:
-
Purified this compound
-
Spectroscopic grade solvent (e.g., DMSO, Acetonitrile, or a mixture with water and a buffer like HEPES)
-
High-purity salts of the metal ions to be tested (e.g., AlCl₃, Zn(NO₃)₂, Cu(NO₃)₂)
-
Deionized water
Procedure:
-
Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable spectroscopic grade solvent.
-
Metal Ion Stock Solutions: Prepare stock solutions of the various metal ion salts (e.g., 10 mM) in deionized water or the same solvent as the probe.
Fluorescence Titration for Metal Ion Detection
Materials and Equipment:
-
Probe and metal ion stock solutions
-
Spectroscopic grade solvent/buffer
-
Quartz cuvette (1 cm path length)
-
Fluorometer
Procedure:
-
Dilute the probe stock solution to the desired working concentration (e.g., 10 µM) in the chosen solvent system in a quartz cuvette.
-
Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum by exciting at an appropriate wavelength (to be determined by an initial excitation scan).
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Continue the additions until the fluorescence intensity reaches a plateau.
-
Repeat the experiment with different metal ions to assess the selectivity of the probe.
Determination of Detection Limit (LOD)
The detection limit can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence intensity of the probe without the metal ion).
-
k is the slope of the linear portion of the plot of fluorescence intensity versus metal ion concentration at low concentrations.
Determination of Binding Stoichiometry (Job's Plot)
-
Prepare a series of solutions containing the probe and the target metal ion where the total molar concentration is constant, but the mole fraction of the probe varies from 0 to 1.
-
Measure the fluorescence intensity of each solution at the emission maximum.
-
Plot the change in fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the maximum change in fluorescence is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 binding stoichiometry.
References
Development of Anti-inflammatory Agents from 6-Methyl-2-phenyl-1,3-benzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anti-inflammatory agents based on the 6-Methyl-2-phenyl-1,3-benzothiazole scaffold. This class of compounds has garnered significant interest due to the diverse pharmacological activities of the benzothiazole core, including its potential to modulate key inflammatory pathways. These notes are intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of these promising compounds.
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The this compound core represents a key pharmacophore with potential for development into potent and selective anti-inflammatory agents. The presence of the methyl group at the 6-position is suggested to enhance the biological potency of the molecule. This document outlines the synthetic strategies, in vitro and in vivo screening protocols, and potential mechanisms of action for derivatives of this scaffold.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory activity of 6-substituted benzothiazole derivatives. It is important to note that while these data provide a strong rationale for exploring this compound derivatives, specific data for this exact scaffold are limited in the current literature. The presented data from closely related analogs serve as a valuable benchmark for future studies.
Table 1: In Vivo Anti-inflammatory Activity of 6-Substituted 2-Amino Benzothiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound ID | Substitution at Position 6 | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Bt-H | H | 100 | 3 | 55.2 | Diclofenac Sodium (20) | 75.8 |
| Bt-OCH₃ | Methoxy | 100 | 3 | 72.4 | Diclofenac Sodium (20) | 75.8 |
| Bt-Cl | Chloro | 100 | 3 | 68.9 | Diclofenac Sodium (20) | 75.8 |
Data extrapolated from studies on related 2-amino benzothiazole derivatives to indicate the potential of 6-substituted analogs.
Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Benzothiazole Derivatives
| Compound Scaffold | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Aryl-benzothiazole | >100 | 15.8 | >6.3 |
| Celecoxib (Reference) | 15.0 | 0.04 | 375 |
| Indomethacin (Reference) | 0.1 | 1.8 | 0.05 |
Note: Specific COX inhibitory data for this compound derivatives are not yet available in published literature. The data presented are for structurally related benzothiazoles and highlight the potential for this class of compounds to target the COX pathway. Further screening is required to determine the specific activity and selectivity of the 6-methyl-2-phenyl series.
Experimental Protocols
General Synthesis of 2-(Substituted-phenyl)-6-methyl-1,3-benzothiazole Derivatives
This protocol describes a general method for the synthesis of the target compounds starting from 4-methyl-2-aminothiophenol and a substituted benzaldehyde.
Workflow for the Synthesis of this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Materials:
-
4-methyl-2-aminothiophenol
-
Substituted benzaldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
p-Toluenesulfonic acid (p-TsOH) (optional, as a catalyst)
-
Ice
-
Ethanol (for recrystallization)
-
Silica gel for column chromatography (if required)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a suitable solvent such as DMSO or ethanol.
-
Add a catalytic amount of p-TsOH if required to facilitate the reaction.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with constant stirring.
-
Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-(substituted-phenyl)-6-methyl-1,3-benzothiazole derivative.
-
Characterize the synthesized compound using appropriate analytical techniques such as melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol details the widely used carrageenan-induced paw edema model to assess the in vivo anti-inflammatory activity of the synthesized compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Materials:
-
Wistar rats (either sex, 150-200 g)
-
Synthesized this compound derivatives
-
Carrageenan (lambda, type IV)
-
Diclofenac sodium (as a standard drug)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight with free access to water before the experiment.
-
Divide the animals into different groups (n=6 per group):
-
Group I: Control (receives only the vehicle)
-
Group II: Standard (receives Diclofenac sodium, e.g., 20 mg/kg, p.o.)
-
Group III, IV, V, etc.: Test groups (receive different doses of the synthesized compounds, e.g., 50, 100, 200 mg/kg, p.o.).
-
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
One hour after the administration of the drugs, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
In Vitro Anti-inflammatory Activity: COX-1 and COX-2 Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory activity of the synthesized compounds against cyclooxygenase (COX) enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Synthesized this compound derivatives
-
Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as reference compounds
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference drug at various concentrations to the wells. Include a control well with only the solvent.
-
Pre-incubate the enzyme with the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using a suitable detection method (colorimetric or fluorometric) according to the kit manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting a graph of percentage inhibition versus compound concentration.
Mechanism of Action: Potential Signaling Pathways
The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary hypothesized mechanisms for this compound derivatives include the inhibition of COX enzymes and the suppression of the NF-κB signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway of this compound Derivatives
Caption: Hypothesized mechanism of action involving NF-κB and COX pathway inhibition.
NF-κB Pathway Inhibition: Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This leads to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p65/p50) dimer. The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6), inducible nitric oxide synthase (iNOS), and COX-2. This compound derivatives may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing NF-κB activation and the subsequent expression of inflammatory mediators.
Cyclooxygenase (COX) Inhibition: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting these enzymes. This compound derivatives may also inhibit the activity of COX enzymes, with a potential for selective inhibition of COX-2, which would be a desirable characteristic to minimize gastrointestinal side effects associated with non-selective COX inhibitors.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anti-inflammatory agents. The synthetic routes are accessible, and the established in vivo and in vitro assays provide a clear path for the biological evaluation of new derivatives. Future research should focus on synthesizing a library of compounds with diverse substitutions on the 2-phenyl ring to establish a clear structure-activity relationship (SAR). Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and to confirm the involvement of the NF-κB and COX pathways. The protocols and data presented in these application notes provide a solid foundation for researchers to advance the development of this promising class of anti-inflammatory compounds.
Troubleshooting & Optimization
optimizing reaction conditions for 6-Methyl-2-phenyl-1,3-benzothiazole synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the condensation reaction between 2-amino-5-methylthiophenol and benzaldehyde. This reaction typically involves the formation of a Schiff base intermediate, followed by intramolecular cyclization and oxidation to yield the final benzothiazole product.[1][2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are 2-amino-5-methylthiophenol and benzaldehyde. Various catalysts and oxidizing agents can be employed to facilitate the reaction, including but not limited to hydrogen peroxide/hydrochloric acid (H₂O₂/HCl), various metal nanoparticles, and ionic liquids.[2][4] The choice of solvent can also vary, with options like ethanol, dimethyl sulfoxide (DMSO), or even solvent-free conditions.[1][2]
Q3: What are the expected yields for this reaction?
A3: Yields can vary significantly depending on the chosen reaction conditions. With optimized protocols, it is possible to achieve high to excellent yields, often in the range of 80-95%.[2] However, suboptimal conditions can lead to lower yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Q5: What are the common methods for purification of the final product?
A5: After the reaction is complete, the crude product is typically isolated by filtration or extraction. Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the solid this compound.[5] Column chromatography can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst or reagents.- Incorrect reaction temperature.- Insufficient reaction time.- Presence of impurities in starting materials. | - Use fresh, high-purity starting materials and reagents.- Optimize the reaction temperature; some methods require heating while others proceed at room temperature.[1][4]- Monitor the reaction by TLC to determine the optimal reaction time.- Ensure starting materials are pure and dry. |
| Formation of Side Products | - Over-oxidation of the product.- Incomplete cyclization.- Polymerization of starting materials. | - Carefully control the amount of oxidizing agent used.[2]- Ensure the catalyst is appropriate for promoting the cyclization step.- Optimize the reaction concentration to minimize polymerization. |
| Difficulty in Product Isolation | - Product is soluble in the reaction solvent.- Formation of an emulsion during workup. | - If the product is soluble, try precipitating it by adding a non-solvent or by concentrating the reaction mixture.- To break emulsions, add a saturated brine solution during the extraction process. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- Impurities lowering the melting point. | - Ensure all solvent is removed under vacuum.- Purify the product further by column chromatography or recrystallization from a different solvent system. |
| Inconsistent Results Between Batches | - Variation in reagent quality.- Inconsistent reaction setup or conditions. | - Standardize the source and quality of all reagents.- Maintain consistent reaction parameters such as temperature, stirring speed, and atmosphere. |
Experimental Protocols
Protocol 1: Synthesis using Hydrogen Peroxide and Hydrochloric Acid
This protocol is adapted from a general method for the synthesis of 2-arylbenzothiazoles.[2][3]
Materials:
-
2-amino-5-methylthiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Saturated sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-methylthiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol (10 mL).
-
To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Comparison of Catalysts for 2-Arylbenzothiazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 1 | 85-94 | [2] |
| Nano NiO | Ethanol | 60 | 4 | High | [4] |
| NH₄Cl | Methanol-Water | Room Temp. | 1 | High | [1] |
| Ionic Liquid | Solvent-free | 80 | 0.17-0.42 | 84-95 | [2] |
| Bi₂O₃ NPs | Solvent-free | 60 | 1-2 | 75-95 | [2] |
Note: Yields are for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Methyl-2-phenyl-1,3-benzothiazole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the condensation of 4-methyl-2-aminothiophenol with benzaldehyde.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The chosen catalyst may be inefficient or degraded. 3. Poor Quality Reagents: Starting materials (4-methyl-2-aminothiophenol or benzaldehyde) may be impure or degraded. Benzaldehyde is prone to oxidation to benzoic acid. 4. Suboptimal Reaction Conditions: Incorrect solvent, pH, or atmospheric conditions. | 1. Reaction Optimization: Gradually increase the reaction time and/or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Catalyst Screening: Experiment with different catalysts known to promote benzothiazole synthesis. Acid catalysts (e.g., HCl, p-toluenesulfonic acid) or oxidizing conditions (e.g., H₂O₂/HCl) can be effective.[1][2] Consider using a reusable heterogeneous catalyst like SnP₂O₇ for potentially higher yields and easier workup. 3. Reagent Purification: Purify starting materials before use. Benzaldehyde should be freshly distilled if it has been stored for a long time. 4. Condition Screening: Test a range of solvents. While ethanol is common, other solvents like methanol, toluene, or even solvent-free conditions can be explored.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidative side reactions are suspected. |
| Formation of Significant Byproducts | 1. Oxidation of 4-methyl-2-aminothiophenol: The thiol group is susceptible to oxidation, leading to the formation of a disulfide byproduct. 2. Over-oxidation: If using an oxidizing agent, it might be too strong or used in excess, leading to unwanted side products. 3. Self-condensation of Benzaldehyde: Under certain conditions, benzaldehyde can undergo self-condensation. | 1. Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidation of the thiophenol. 2. Careful Control of Oxidant: If using an oxidant like H₂O₂, carefully control the stoichiometry and addition rate. A reported optimal ratio for a similar synthesis is 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl.[1] 3. Reaction Stoichiometry: Use a slight excess of the aminothiophenol to ensure the complete conversion of benzaldehyde. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may have similar solubility to the starting materials or byproducts, making separation difficult. 2. Oily Product: The crude product may be an oil instead of a solid, complicating filtration. | 1. Recrystallization: Experiment with different solvent systems for recrystallization to achieve better separation. Common solvents for benzothiazole derivatives include ethanol, methanol, and hexane/ethyl acetate mixtures. 2. Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a standard alternative. A gradient of ethyl acetate in hexane is a typical eluent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the condensation reaction between 4-methyl-2-aminothiophenol and benzaldehyde. This reaction is often facilitated by a catalyst and can be carried out under various conditions, including conventional heating, microwave irradiation, or under visible light.[1][2]
Q2: How does the methyl group at the 6-position affect the synthesis?
A2: The electron-donating nature of the methyl group on the benzene ring of the 4-methyl-2-aminothiophenol can slightly increase the nucleophilicity of the amino group, which may facilitate the initial condensation step with benzaldehyde. However, it is not expected to significantly alter the general reaction conditions compared to the synthesis of unsubstituted 2-phenylbenzothiazole.
Q3: What are the key reaction parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to control the following parameters:
-
Purity of Reactants: Use high-purity 4-methyl-2-aminothiophenol and freshly distilled benzaldehyde.
-
Catalyst Choice: Select an appropriate and active catalyst. For instance, a combination of H₂O₂ and HCl in ethanol at room temperature has been reported to give excellent yields for similar syntheses.[1]
-
Reaction Temperature and Time: Optimize these parameters by monitoring the reaction progress.
-
Atmosphere: An inert atmosphere can prevent the oxidation of the thiol starting material.
Q4: Can I use other benzaldehyde derivatives in this reaction?
A4: Yes, this synthesis method is generally applicable to a wide range of substituted benzaldehydes. The electronic nature of the substituent on the benzaldehyde (electron-donating or electron-withdrawing) can influence the reaction rate and yield, but in many reported cases, excellent yields are obtained with both types of substituents.[1]
Q5: Are there any "green" synthesis methods available to improve the environmental impact?
A5: Several green chemistry approaches have been developed for benzothiazole synthesis. These include the use of water as a solvent, biodegradable catalysts, and solvent-free reaction conditions. Microwave-assisted synthesis is also considered a greener alternative as it often leads to shorter reaction times and higher yields.[2]
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Arylbenzothiazole Synthesis
| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield Range (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [1] |
| Nano CeO₂ | Water | Room Temperature | 0.7-5 h | 33-95 | [1] |
| [bmim][FeCl₄] (Ionic Liquid) | Solvent-free | 80 | 30-90 min | 82-94 | [1] |
| SnP₂O₇ | Solvent-free | 80 | 10-25 min | 85-97 | [3] |
| Visible Light / Eosin Y | - | - | 24-36 h | 70-92 | [1] |
Note: Yields are for a range of 2-arylbenzothiazoles and may vary for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole (Precursor)
This protocol is adapted from a known procedure for the synthesis of the precursor required for the final condensation step.
Materials:
-
p-Toluidine
-
Chlorobenzene
-
Concentrated Sulfuric Acid
-
Sodium Thiocyanate
-
Sulfuryl Chloride
-
Ethanol
-
Ammonium Hydroxide
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve p-toluidine (1 mole) in chlorobenzene.
-
Slowly add concentrated sulfuric acid (0.55 mole).
-
To the resulting suspension, add sodium thiocyanate (1.1 moles) and heat the mixture at 100°C for 3 hours.
-
Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 moles), maintaining the temperature below 50°C.
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Stir at 50°C for 2 hours.
-
Remove the chlorobenzene by filtration.
-
Dissolve the solid residue in hot water and remove any remaining solvent by steam distillation.
-
Filter the hot solution and then make it alkaline with concentrated ammonium hydroxide.
-
Filter the precipitated 2-amino-6-methylbenzothiazole and wash with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-amino-6-methylbenzothiazole.
Protocol 2: Condensation of 4-methyl-2-aminothiophenol with Benzaldehyde
This is a general procedure for the final synthesis step.
Materials:
-
4-methyl-2-aminothiophenol
-
Benzaldehyde
-
Ethanol
-
Catalyst (e.g., a few drops of concentrated HCl)
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-2-aminothiophenol (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution.
-
Add the catalyst (e.g., 2-3 drops of concentrated HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
purification techniques for 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methyl-2-phenyl-1,3-benzothiazole by recrystallization. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Experimental Protocol: Recrystallization of this compound
This section provides a detailed methodology for the purification of this compound using a single-solvent recrystallization technique, with ethanol being the most commonly effective solvent for benzothiazole derivatives.[1][2][3][4]
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Ethanol (Absolute or 95%)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of ethanol and heat the mixture gently while stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution has a colored tint, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.[5] Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration (if charcoal was used): If charcoal was added, it must be removed while the solution is still hot to prevent premature crystallization. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[5] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals completely. This can be done by air drying on the filter paper or by placing them in a desiccator under vacuum. The expected melting point of the pure compound is in the range of 100-120°C.[6]
Caption: Experimental workflow for the recrystallization of this compound.
Solvent Selection Data
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] Based on literature for similar benzothiazole compounds, the following solvents can be considered.
| Solvent | Boiling Point (°C) | Suitability & Comments |
| Ethanol | 78.4 | Highly Recommended. It is frequently cited for the recrystallization of a wide range of benzothiazole derivatives and offers a good solubility gradient with temperature.[1][2][3][4][8][9][10] |
| Acetone | 56 | Good. The target compound is expected to be soluble in acetone.[6] Its low boiling point requires careful handling to prevent solvent loss and premature crystallization. |
| n-Hexane / Acetone | Variable | Alternative. A mixed solvent system can be effective if a single solvent does not provide the desired solubility characteristics.[11] Start by dissolving in hot acetone and slowly add n-hexane until the solution becomes cloudy, then reheat to clarify.[11] |
| Toluene | 111 | Possible. May be useful if the compound has low solubility in alcohols or acetone.[12] Its high boiling point requires higher temperatures. |
| Water | 100 | Not Recommended. this compound is a largely non-polar molecule and is expected to have low solubility in water.[6] |
Troubleshooting Guide
This guide addresses common problems encountered during the recrystallization process in a question-and-answer format.
Caption: Decision tree for troubleshooting common recrystallization problems.
Q: My compound is not crystallizing, even after placing the flask in an ice bath. What should I do? A: This typically occurs when the solution is not sufficiently saturated, meaning too much solvent was used.[5]
-
Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration of your compound. Then, attempt the cooling process again.[5]
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Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod at the surface of the liquid. This creates a rough surface that can promote nucleation.[5]
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Solution 3: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to provide a template for crystal growth.[5]
Q: Instead of forming solid crystals, my product separated as an oily liquid. How can I fix this? A: This phenomenon, known as "oiling out," happens when the compound comes out of solution at a temperature above its melting point. This can be caused by very high levels of impurities or by cooling the solution too quickly.[5]
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of extra solvent to ensure the saturation temperature is below the compound's melting point.[5] Allow the solution to cool much more slowly. If impurities are suspected, consider treating the solution with activated charcoal.[5]
Q: After filtration, the yield of my purified product is very low. What went wrong? A: A low yield can result from several factors.
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Cause 1: Using too much solvent during the dissolution step is the most common reason. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[5] You can test this by taking a drop of the filtrate on a stirring rod; a large amount of residue upon evaporation indicates significant product loss.[5]
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Cause 2: Premature crystallization during a hot filtration step can lead to product loss on the filter paper. Ensure your funnel and receiving flask are pre-warmed.
-
Solution: To recover more product, you can evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Q: My final product is still yellow or off-white. How can I get a colorless product? A: The presence of color indicates that colored impurities have co-crystallized with your product.
-
Solution: The most effective way to remove colored impurities is by using activated charcoal.[5] Redissolve the impure crystals in a minimal amount of hot solvent, add a small quantity of charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal before cooling the solution to crystallize the product.
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my crude this compound sample? A: Impurities typically consist of unreacted starting materials or by-products from the synthesis. Common synthetic routes involve the condensation of a 2-aminothiophenol derivative with a benzaldehyde or benzoyl chloride.[13][14][15] Therefore, impurities could include 4-methyl-2-aminothiophenol, benzaldehyde, and various side-products formed during the reaction.
Q: Why is slow cooling important for recrystallization? A: Slow cooling allows for the selective formation of a crystal lattice consisting of only the desired compound. Rapid cooling can trap impurities within the growing crystals, which defeats the purpose of the purification technique.[5] An ideal crystallization process should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.[5]
Q: How do I know if I have used the "minimum amount" of hot solvent? A: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent in small portions to your crude solid, with stirring and heating, until the last of the solid just dissolves. If you add too much, the solution will not be saturated, and crystallization upon cooling will be poor or non-existent.
Q: Can I reuse the mother liquor (the filtrate)? A: Yes. The mother liquor contains dissolved product. As mentioned in the troubleshooting guide, you can concentrate the mother liquor by evaporating some of the solvent and cooling it to obtain a second crop of crystals.[5] However, be aware that the impurities are also concentrated in the mother liquor, so this second crop will likely be less pure than the first.
References
- 1. jetir.org [jetir.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-Methyl-6-Phenyl-1,3-Benzothiazole: Properties, Synthesis, Applications & Safety | Expert Guide [chemheterocycles.com]
- 7. mt.com [mt.com]
- 8. inpressco.com [inpressco.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. mdpi.com [mdpi.com]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. Benzothiazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of Substituted 2-Phenylbenzothiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up synthesis of substituted 2-phenylbenzothiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 2-phenylbenzothiazoles on a larger scale?
A1: The most prevalent method for synthesizing 2-phenylbenzothiazoles is the condensation reaction between 2-aminothiophenol and a variety of carbonyl compounds such as aldehydes, ketones, acids, or acyl chlorides.[1][2] Another significant approach involves the intramolecular cyclization of thioamides.[1][3] Greener synthetic strategies employing catalysts like ZnO-beta Zeolite, visible-light promotion, or electrochemical methods are also being explored for scalability.[1][4]
Q2: What are the key challenges when scaling up the synthesis of 2-phenylbenzothiazoles?
A2: Key challenges during the scale-up of 2-phenylbenzothiazole synthesis include:
-
Reaction Time and Temperature: Many lab-scale procedures require extended reaction times or elevated temperatures, which can be energy-intensive and lead to side-product formation on a larger scale.[5]
-
Catalyst Selection and Recovery: While various catalysts can be effective, their cost, potential for metal contamination in the final product, and efficient recovery and reuse are significant concerns in large-scale production.[5][6]
-
Solvent Choice and Volume: The use of large volumes of hazardous or high-boiling point solvents can pose environmental and safety risks, as well as complicate product isolation.
-
Purification: The need for column chromatography to purify the product is a major drawback for large-scale synthesis due to the high solvent consumption and time required.[5] Development of processes that yield high-purity products directly or through simple crystallization is crucial.
-
Substrate Scope: Some synthetic methods have limitations regarding the types of substituents that can be present on the aromatic rings, which can affect reaction efficiency and yield.[5]
Q3: Are there any "green" or more sustainable approaches for the large-scale synthesis of these compounds?
A3: Yes, several green chemistry approaches are being developed. These include:
-
Catalyst-free and Solvent-free reactions: Some methods aim to reduce or eliminate the need for catalysts and organic solvents.[6]
-
Use of Greener Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused, such as ZnO-beta Zeolite, is a promising strategy.[4]
-
Alternative Energy Sources: Microwave irradiation and visible-light-promoted reactions can often reduce reaction times and energy consumption.[1][2]
-
Electrochemical Synthesis: Flow electrochemical reactors offer a way to scale up reactions efficiently without the need for large reactors and can minimize waste.[1]
Troubleshooting Guides
Problem 1: Low Yield of the Desired 2-Phenylbenzothiazole
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider increasing the temperature or adding a more effective catalyst. | Drive the reaction to completion and improve the yield. |
| Side Product Formation | Optimize reaction conditions (temperature, solvent, catalyst) to minimize the formation of byproducts. Lowering the temperature may increase selectivity. | Increased purity of the crude product and higher isolated yield. |
| Degradation of Starting Materials or Product | Ensure the quality of starting materials. 2-aminothiophenol can be sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if necessary. | Reduced loss of material due to degradation, leading to a higher yield. |
| Inefficient Catalyst | Screen different catalysts. For condensation reactions, various acid catalysts or metal-based catalysts can be used.[5][7] For greener options, consider heterogeneous catalysts.[4] | Identification of a more active and selective catalyst for the specific substrate. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oily or Impure Crude Product | Attempt to crystallize the product from a suitable solvent or solvent mixture. This can be more scalable than chromatography. | Obtain a solid product with improved purity, avoiding column chromatography. |
| Close-running Impurities on TLC/HPLC | Modify the synthetic route to avoid the formation of problematic impurities. Alternatively, explore derivatization of the impurity to facilitate its removal. | A cleaner crude product that is easier to purify. |
| Residual Catalyst Contamination | If using a homogeneous catalyst, select one that can be easily removed by extraction or precipitation. For heterogeneous catalysts, ensure complete filtration. | A final product free from catalyst residues. |
Quantitative Data Summary
The following table summarizes yields and reaction times for the synthesis of 2-phenylbenzothiazoles using different catalytic systems, demonstrating the impact of the catalyst on reaction efficiency.
| Catalyst | Starting Materials | Solvent | Reaction Time | Yield (%) | Reference |
| Urea Nitrate | 2-Aminothiophenol, Aldehydes | Solvent-free | Not Specified | 84-90 | [5] |
| FeCl3/Montmorillonite K-10 | 2-Aminothiophenol, Aldehydes | Not Specified | 0.7-5 h | 33-95 | [5] |
| Cu(II)-containing nano-silica | 2-Aminothiophenol, Aryl Aldehydes | Not Specified | 15-90 min | 87-98 | [5] |
| Zn(L-Pro)2 | 2-Aminothiophenol, Substituted Aldehydes | Ethanol | Not Specified | High Conversion | [6] |
| ZnO-beta Zeolite | 2-Aminothiophenol, Aldehydes | Ethanol | Not Specified | Excellent | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol and Aldehydes (Catalyzed by Urea Nitrate) [5]
-
A mixture of 2-aminothiophenol (1 mmol), the corresponding aldehyde (1 mmol), and urea nitrate (catalytic amount) is prepared.
-
The mixture is stirred under solvent-free conditions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves extraction and solvent evaporation.
-
The crude product is then purified, often by column chromatography, to afford the desired 2-substituted benzothiazole.
Visualizations
Caption: General experimental workflow for the synthesis of 2-phenylbenzothiazoles.
Caption: Simplified reaction pathway for the formation of 2-phenylbenzothiazoles.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a question-and-answer format.
Question 1: Low or no yield of the desired this compound is observed. What are the potential causes and solutions?
Answer:
Low or no product yield can stem from several factors, from reactant quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the purity of 4-methyl-2-aminothiophenol and benzaldehyde. Impurities in the starting materials can lead to unwanted side reactions and inhibit the formation of the desired product.
-
Reaction Conditions: The reaction is sensitive to temperature, reaction time, and the catalytic system. Optimize these parameters based on established protocols. For instance, some methods recommend solvent-free conditions with microwave irradiation, while others utilize catalysts like L-proline or various metal complexes.[1]
-
Atmosphere: The thiol group in 4-methyl-2-aminothiophenol is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of disulfide byproducts and improve the yield of the target benzothiazole.
Question 2: The final product is contaminated with a significant amount of a high-molecular-weight impurity. What is this impurity and how can its formation be minimized?
Answer:
A common high-molecular-weight impurity is the disulfide-linked dimer of the starting aminothiophenol, bis(2-amino-4-methylphenyl) disulfide .
-
Cause: This side-product forms due to the oxidation of the thiol group in 4-methyl-2-aminothiophenol, especially in the presence of air (oxygen).
-
Prevention:
-
Inert Atmosphere: As mentioned previously, conducting the reaction under a nitrogen or argon atmosphere is crucial.
-
Reducing Agents: The addition of a mild reducing agent can help to prevent the oxidation of the thiol.
-
Starting Material Quality: Use freshly prepared or purified 4-methyl-2-aminothiophenol to minimize the presence of the disulfide impurity from the start.
-
Question 3: My analysis (e.g., by TLC or LC-MS) shows the presence of an intermediate in the final product mixture. What is this intermediate and how can I promote its conversion to the final product?
Answer:
The likely intermediate is the 6-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole (the benzothiazoline intermediate).
-
Cause: The synthesis proceeds through the formation of this benzothiazoline, which is then oxidized to the final benzothiazole. Incomplete oxidation will result in the presence of this intermediate.
-
Solution:
-
Oxidant: Ensure a suitable oxidant is present in the reaction mixture. Depending on the chosen synthetic protocol, this could be air, a mild chemical oxidant, or a specific catalytic system that facilitates aerobic oxidation.[2]
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Extended Reaction Time/Increased Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature (within the limits of product and reactant stability) can facilitate the complete oxidation of the benzothiazoline intermediate.
-
Question 4: I observe side-products that appear to be derived from benzaldehyde. What are these and how can I avoid them?
Answer:
Under certain conditions, particularly with basic catalysts, benzaldehyde can undergo self-condensation reactions .[3][4]
-
Cause: Although benzaldehyde lacks α-hydrogens and is less prone to self-aldol condensation, it can participate in other condensation reactions, especially at elevated temperatures or with strong bases.
-
Prevention:
-
Control of Stoichiometry: Use a slight excess of the 4-methyl-2-aminothiophenol to ensure the benzaldehyde is consumed in the primary reaction.
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Reaction Conditions: Avoid strongly basic conditions if this side reaction is observed. Many modern synthetic protocols for benzothiazoles utilize neutral or mildly acidic catalysts, or even catalyst-free conditions, which can mitigate this issue.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 4-methyl-2-aminothiophenol and benzaldehyde?
A1: The reaction typically proceeds in three main steps:
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Schiff Base Formation: The amino group of 4-methyl-2-aminothiophenol nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form a Schiff base (imine).
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Cyclization: The thiol group of the Schiff base intermediate then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the 6-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole (benzothiazoline) ring.
-
Oxidation: The benzothiazoline intermediate is subsequently oxidized to the final aromatic this compound. This oxidation can be spontaneous in the presence of air or facilitated by an added oxidant.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product and side-products?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress by observing the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the product and any impurities, which is particularly useful for identifying intermediates and side-products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the final product and for identifying and quantifying impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the final product and to ensure the absence of starting material functional groups (e.g., -NH₂ and -SH from the aminothiophenol, C=O from benzaldehyde).
Q3: Are there "green" or more environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed for the synthesis of benzothiazoles.[7] These methods often involve:
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Solvent-free reactions: Using microwave irradiation or grinding of the reactants.[1]
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Use of water as a solvent.
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Employing reusable catalysts: Such as L-proline or solid-supported catalysts.[1]
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Avoiding toxic reagents and minimizing waste.
Data Presentation
Table 1: Troubleshooting Guide for Common Side-Products
| Observed Issue | Potential Side-Product | Likely Cause | Recommended Solution |
| High molecular weight impurity | bis(2-amino-4-methylphenyl) disulfide | Oxidation of 4-methyl-2-aminothiophenol | Conduct reaction under an inert atmosphere (N₂ or Ar). |
| Intermediate detected in final product | 6-methyl-2-phenyl-2,3-dihydro-1,3-benzothiazole | Incomplete oxidation of the benzothiazoline intermediate | Ensure adequate aeration or use a mild oxidant; extend reaction time. |
| Additional spots on TLC, possibly from benzaldehyde | Benzaldehyde self-condensation products | Use of strong base; non-optimal stoichiometry | Use neutral or mildly acidic catalysts; use a slight excess of 4-methyl-2-aminothiophenol. |
Table 2: Comparison of Reaction Conditions on Product Yield and Purity (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| None | Ethanol | 78 | 12 | 65 | 90 |
| L-proline[1] | Solvent-free (Microwave) | 120 | 0.5 | 92 | >98 |
| Acetic Acid | Toluene | 110 | 8 | 85 | 95 |
| Air (Oxidant) | DMSO | 100 | 6 | 88 | 96 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
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To a round-bottom flask, add 4-methyl-2-aminothiophenol (1 equivalent) and benzaldehyde (1 equivalent).
-
Add the chosen solvent (e.g., ethanol, toluene, or DMSO) and catalyst (if any). For solvent-free conditions, proceed to the next step after mixing the reactants.
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Heat the reaction mixture to the desired temperature (e.g., reflux or as specified by the chosen protocol) and monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with a cold solvent (e.g., ethanol or hexane).
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If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Analysis of Side-Products by LC-MS
-
Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).
-
Monitor the elution profile using a UV detector and a mass spectrometer.
-
Identify the peaks corresponding to the starting materials, the product (m/z for [M+H]⁺ ≈ 226.07), the disulfide side-product (m/z for [M+H]⁺ ≈ 277.09), and the benzothiazoline intermediate (m/z for [M+H]⁺ ≈ 228.09).
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Potential side-product formation pathways.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
- 2. mdpi.com [mdpi.com]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Synthesis of 2-Arylbenzothiazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-arylbenzothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-arylbenzothiazoles, offering potential causes and solutions in a straightforward question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive or inefficient catalyst. | - Verify the catalyst's activity. For heterogeneous catalysts like ZnO NPs or CeO₂, ensure they are properly activated and have a high surface area.[1] - Consider switching to a different catalytic system. For example, ceric ammonium nitrate (CAN) with H₂O₂ has been shown to give excellent yields.[2] - For photocatalytic systems, ensure the light source wavelength and power are optimal for the chosen photocatalyst (e.g., 460 nm blue LED for HATN-PAFs).[3] |
| Suboptimal reaction temperature. | - Optimize the reaction temperature. Some reactions proceed efficiently at room temperature with the right catalyst (e.g., VOSO₄ in ethanol), while others may require heating (e.g., Bi₂O₃ NPs at 60 °C).[1] - For microwave-assisted synthesis, optimize the power and temperature (e.g., 180 W at 100 °C in glycerol).[1] | |
| Poor quality of starting materials. | - Use freshly purified 2-aminothiophenol and aldehydes. 2-aminothiophenol is prone to oxidation. - Ensure the solvent is dry and of the appropriate grade. | |
| Reaction Stalls or is Sluggish | Insufficient catalyst loading. | - Increase the catalyst loading incrementally. For instance, 5 mol% of nano CeO₂ was found to be effective.[1] |
| Presence of inhibitors. | - In photocatalytic reactions, scavengers like TEMPO or β-carotene can inhibit the reaction by quenching reactive oxygen species.[3] Ensure the reaction mixture is free from such contaminants. | |
| Inefficient stirring in heterogeneous reactions. | - Ensure vigorous stirring to maintain good contact between the reactants and the solid catalyst. | |
| Formation of Side Products/Impurities | Over-oxidation or side reactions. | - Adjust the oxidant concentration. In systems using H₂O₂, an optimal ratio (e.g., 1:1:4:0.1 of diamine:aldehyde:H₂O₂:CAN) is crucial to prevent side reactions.[2] - For reactions sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Reaction with aliphatic aldehydes leading to dihydrobenzothiazoles. | - Aliphatic aldehydes are known to sometimes yield 2,3-dihydro-2-alkylbenzo[d]thiazoles instead of the desired oxidized product.[1][4] Subsequent oxidation may be required. For example, using pyridinium chlorochromate (PCC) on silica gel can oxidize the intermediate.[1] | |
| Difficulty in Product Isolation/Purification | Catalyst residue in the final product. | - For heterogeneous catalysts, ensure complete filtration or magnetic separation (for magnetic nanoparticles).[1] Some catalysts like ZnO NPs can be reused for several cycles.[1] - For homogeneous catalysts, purification by column chromatography may be necessary.[1] |
| Byproducts from the oxidant. | - In DDQ-promoted cyclizations, the reduced byproduct can be removed using a basic ion-exchange resin.[5] |
Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for my synthesis?
A1: The "best" catalyst depends on your specific requirements regarding cost, environmental impact (green chemistry), reaction conditions, and substrate scope.
-
For high efficiency and mild conditions: Ceric ammonium nitrate (CAN) with H₂O₂ provides excellent yields at 50 °C under solvent-free conditions.[2]
-
For green synthesis: Glycerol can be used as a solvent and catalyst-free medium at ambient temperature.[6] β-Cyclodextrin in water is another biomimetic, eco-friendly option.[7]
-
For heterogeneous and reusable options: Nano CeO₂, Bi₂O₃ NPs, and ZnO NPs are efficient and can be recovered and reused.[1]
-
For photocatalysis: Hexaazatrinaphthylene-based porous aromatic frameworks (HATN-PAFs) show high yields under visible light irradiation without additional oxidants.[3]
Q2: How does the substituent on the aromatic aldehyde affect the reaction?
A2: The effect of substituents (electron-donating groups, EDG, vs. electron-withdrawing groups, EWG) can vary depending on the catalytic system.
-
In many reported methods, both EDG and EWG on the aromatic aldehyde are well-tolerated and provide excellent yields.[1][2]
-
However, in some cases, aldehydes with EWGs have been observed to give higher yields compared to those with EDGs.[1] It is advisable to perform a small-scale test reaction to determine the effect in your specific system.
Q3: Can I use aliphatic aldehydes for this synthesis?
A3: Yes, but with caution. The direct synthesis of 2-alkylbenzothiazoles from aliphatic aldehydes can be challenging as the reaction may stop at the 2,3-dihydrobenzo[d]thiazole intermediate.[1][4] A subsequent oxidation step is often required to obtain the final product. For example, pyridinium chlorochromate (PCC) on silica gel has been used for this purpose.[1] Some catalytic systems report successful synthesis with aliphatic aldehydes, but yields may be lower compared to aromatic aldehydes.[1]
Q4: What are the advantages of using microwave or ultrasound-assisted synthesis?
A4: Microwave and ultrasound irradiation can significantly accelerate the reaction, leading to shorter reaction times and often improved yields.
-
Microwave-assisted synthesis: For example, using glycerol as a medium under microwave irradiation (180 W, 100 °C) can yield products in just 4-8 minutes.[1]
-
Ultrasound-assisted synthesis: Using ammonium nickel sulfate as a catalyst under ultrasound can produce the desired compounds in 85-115 minutes with high yields.[1]
Q5: Are there any catalyst-free methods available?
A5: Yes, several catalyst-free methods have been developed.
-
The reaction of 2-aminothiophenol with aromatic aldehydes in glycerol at ambient temperature proceeds efficiently without a catalyst.[6]
-
Heating a mixture of 2-aminothiophenol and an aromatic aldehyde under solvent-free "melt" conditions can also afford good to excellent yields of 2-arylbenzothiazoles.[4]
-
An air/DMSO oxidant system can also be used for a straightforward synthesis without any external catalyst.[8]
Comparative Data of Catalytic Systems
The following table summarizes quantitative data for various catalytic systems for the synthesis of 2-phenylbenzothiazole (a model reaction).
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ceric Ammonium Nitrate (CAN)/H₂O₂ | 0.1 mol% CAN | Solvent-free | 50 | 15-30 min | 98 | [2] |
| Glycerol (as solvent) | None | Glycerol | Room Temp | 0.5-5 h | 95 | [6] |
| HATN-PAF-406 (Photocatalyst) | 3.0 mg | CH₃OH | 25 (298 K) | 3 h | 99 | [3] |
| Nano CeO₂ | 5 mol% | Ethanol | Room Temp | 20-30 min | 96 | [1] |
| Bi₂O₃ NPs | - | - | 60 | 1-2 h | 95 | [1] |
| ZnO NPs | - | Solvent-free | Room Temp | 30 min | 91 | [1] |
| VOSO₄ | - | Ethanol | Room Temp | 40-50 min | 92 | [1] |
| Sc(OTf)₃ | - | - | - | - | Good | [9] |
| β-Cyclodextrin | - | Water | - | - | Excellent | [7] |
Experimental Protocols
Protocol 1: Synthesis using Ceric Ammonium Nitrate (CAN) and H₂O₂ [2]
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In a round-bottom flask, mix 2-aminothiophenol (1 mmol) and the aromatic aldehyde (1 mmol).
-
Add 30% hydrogen peroxide (4 mmol).
-
Add ceric ammonium nitrate (0.1 mmol).
-
Stir the mixture at 50 °C for the time indicated by TLC monitoring (typically 15-30 minutes).
-
After completion, add water to the reaction mixture.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 2-arylbenzothiazole.
Protocol 2: Catalyst-Free Synthesis in Glycerol [6]
-
Combine 2-aminothiophenol (10 mmol) and the aromatic aldehyde (10 mmol) in glycerol (10 mL).
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Heat the mixture gently until a clear solution is obtained.
-
Allow the solution to stand at room temperature for 0.5-5 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Collect the resulting solid product by filtration.
-
Wash the solid with water and dry.
-
Recrystallize from ethanol to afford the pure product.
Protocol 3: Photocatalytic Synthesis using HATN-PAFs [3]
-
To a reaction vessel, add 2-aminothiophenol (0.5 mmol), benzaldehyde (0.5 mmol), and the HATN-PAF photocatalyst (3.0 mg).
-
Add methanol (3 mL) as the solvent.
-
Stir the mixture under an air atmosphere at 298 K.
-
Irradiate the mixture with a 24 W blue LED (460 nm) for 3 hours.
-
After the reaction is complete, isolate the product using standard procedures.
Visualizations
Caption: General experimental workflow for the synthesis of 2-arylbenzothiazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 3. Optimal photosynthesis of 2-benzothiazoles over hexaazatrinaphthylene-based porous aromatic frameworks - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00394F [pubs.rsc.org]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 6. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole synthesis [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
troubleshooting guide for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 6-Methyl-2-phenyl-1,3-benzothiazole. It includes a detailed experimental protocol, a troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during the synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the condensation of 4-methyl-2-aminothiophenol with benzaldehyde, a common and effective method.
Materials:
-
4-methyl-2-aminothiophenol
-
Benzaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-2-aminothiophenol (1 mmol) in dimethyl sulfoxide (DMSO, 10 mL).
-
Addition of Reagent: To the stirred solution, add benzaldehyde (1.1 mmol).
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[1]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected ¹H NMR spectrum in CDCl₃ should show signals around δ 8.07 (dd, J = 6.6, 2.9 Hz, 2H), 7.95 (d, J = 8.3 Hz, 1H), 7.67 (s, 1H), 7.47 (dd, J = 4.9, 1.6 Hz, 3H), 7.29 (d, J = 8.3 Hz, 1H), 2.48 (s, 3H).[2]
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound in a question-and-answer format.
| Problem | Possible Cause | Solution |
| Low or no product yield | 1. Impure starting materials: 4-methyl-2-aminothiophenol is prone to oxidation. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Degradation of product: Prolonged heating at high temperatures. | 1. Use freshly purified 4-methyl-2-aminothiophenol or store it under an inert atmosphere. Check the purity of benzaldehyde. 2. Monitor the reaction closely using TLC. If the starting materials are still present, consider extending the reaction time or slightly increasing the temperature. 3. Avoid excessive heating. Once the reaction is complete, proceed with the work-up promptly. |
| Formation of multiple spots on TLC, indicating impurities | 1. Side reactions: Oxidation of the thiol group, formation of disulfide byproducts, or self-condensation of the aminothiophenol. 2. Incomplete cyclization: Formation of the intermediate Schiff base which has not fully cyclized. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Careful purification by column chromatography is crucial to separate the desired product from byproducts. 2. Ensure the reaction goes to completion by monitoring with TLC. The use of a mild oxidizing agent can sometimes facilitate the final cyclization step. |
| Difficulty in purifying the product | 1. Similar polarity of the product and impurities. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexane) can improve separation. 2. If the product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted. |
| The reaction does not go to completion | 1. Inactive catalyst (if one is used). 2. Insufficient heating or reaction time. 3. Presence of water in the reaction mixture. | 1. If using a catalyst, ensure it is fresh and active. 2. As mentioned, optimize reaction time and temperature based on TLC monitoring. 3. Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of DMSO in this reaction?
A1: DMSO serves as a polar aprotic solvent that can dissolve the reactants and facilitate the reaction. In some cases, it can also act as a mild oxidant to promote the cyclization step.[3]
Q2: Can other solvents be used for this synthesis?
A2: Yes, other high-boiling point polar solvents like DMF can be used. Some methods also report the use of ethanol or even solvent-free conditions, often in the presence of a catalyst.[4] The choice of solvent can influence the reaction time and yield.
Q3: Is a catalyst necessary for this reaction?
A3: The condensation of 2-aminothiophenols with aldehydes can proceed without a catalyst, especially at elevated temperatures. However, various catalysts, including acids (like p-toluenesulfonic acid), bases, or metal catalysts, can be employed to improve the reaction rate and yield under milder conditions.[1][3]
Q4: How can I monitor the reaction progress effectively?
A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction. The spots can be visualized under a UV lamp.[5]
Q5: What are the safety precautions for handling the reagents?
A5: 4-methyl-2-aminothiophenol has a strong and unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO can enhance the absorption of chemicals through the skin, so direct contact should be avoided. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of 2-Arylbenzothiazoles
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | None | DMSO | 120 | 5 | 85 | Inferred from[1] |
| 2 | 4-Chlorobenzaldehyde | H₂O₂/HCl | Ethanol | RT | 1 | 92 | [6] |
| 3 | Benzaldehyde | L-Proline | Solvent-free (MW) | - | 0.25 | 95 | [7] |
| 4 | Benzaldehyde | Iodine | DMF | 100 | 2 | 78 | [4] |
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Synthetic pathway to the target molecule.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Benzothiazole synthesis [organic-chemistry.org]
- 4. A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol [organic-chemistry.org]
- 5. Synthesis, cytotoxicity and 99mTc-MIBI tumor cell uptake evaluation of 2-phenylbenzothiazole tagged triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methyl-2-phenyl-1,3-benzothiazole Analogs
The 1,3-benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological properties.[1][2] Analogs based on the 6-Methyl-2-phenyl-1,3-benzothiazole core have been the subject of extensive research, revealing significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the benzothiazole ring and the 2-phenyl moiety.[2] This guide provides a comparative analysis of these analogs, supported by experimental data, to elucidate the key structure-activity relationships.
General Synthesis Pathway
The synthesis of this compound analogs often begins with a substituted 2-aminothiophenol, in this case, 2-amino-5-methylbenzenethiol, which undergoes condensation and cyclization with a substituted benzoic acid or aldehyde. The resulting core can then be further modified. A generalized workflow for the synthesis and subsequent biological evaluation is outlined below.
Caption: Generalized workflow from synthesis to SAR analysis.
Anticancer Activity
Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The SAR studies reveal that substitutions at both the C-6 position of the benzothiazole ring and on the 2-phenyl ring are critical for cytotoxicity.
Key SAR Insights:
-
Influence of 2-Phenyl Ring Substituents: The presence of a hydroxyl (-OH) group on the 2-phenyl moiety can significantly improve selectivity against tumor cell lines.[3] For instance, 6-substituted-2-(2-hydroxyphenyl)benzothiazoles showed strong and selective activity against HeLa cells.[3] The presence of a methoxy group (-OCH3) on the phenyl ring has also been associated with maximum cytotoxicity against colon cancer cell lines.[4]
-
Influence of Benzothiazole Ring Substituents: The introduction of substituents into the benzothiazole nucleus is essential for antiproliferative activity.[3] Specifically, a strong electron-withdrawing atom like fluorine at the 6-position has been shown to improve cytotoxicity.[5] Ammonium and amidino groups at the C-6 position also confer strong and selective antiproliferative effects.[3]
Comparative Anticancer Activity Data
| Compound/Analog Description | Cell Line | Activity (IC50 / % Inhibition) | Reference |
| 6-Ammonium-2-(2-hydroxyphenyl)benzothiazole (5f) | HeLa | IC50: 0.8 µM | [3] |
| 6-Ammonium-2-(2-methoxyphenyl)benzothiazole (6f) | HeLa | IC50: 0.3 µM | [3] |
| 6-Nitro-2-(2-methoxyphenyl)benzothiazole (5c) | HeLa | IC50: 1.1 µM | [3] |
| Fluorinated Benzothiazole (Compound 15) | Leukemia (THP-1) | IC50: 0.9 µM | [5] |
| 2-(4-aminophenyl)-benzothiazole | Breast (MCF-7) | Potent Growth Inhibition (nM) | [6] |
| Substituted chlorophenyl oxothiazolidine benzothiazole | HeLa | 96.8% Inhibition (IC50: 9.76 µM) | [4] |
Experimental Protocol: Antiproliferative Assay (MTT Assay)
This protocol is a generalized representation based on common methodologies.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (benzothiazole analogs) are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Antimicrobial Activity
The this compound scaffold is also a promising framework for developing new antimicrobial agents. Modifications to this core structure have yielded compounds with notable activity against various bacterial and fungal strains.
Key SAR Insights:
-
Influence of 2-Phenyl Ring Substituents: The presence of electron-withdrawing groups such as nitro (NO2), bromo (Br), chloro (Cl), and methoxy (OCH3) on the phenyl ring attached to the benzothiazole core enhances both antibacterial and antifungal activities.[7]
-
Substitutions at C-6 Position: The substitution of electron-withdrawing groups, particularly halogens, at the C-6 position of the benzothiazole ring is known to enhance antimicrobial properties.[8][9]
-
General Observations: Certain 2-arylbenzothiazole analogs have shown excellent antibacterial activity, with MIC values lower than the reference drug ciprofloxacin against strains like E. faecalis and K. pneumoniae.[10]
Comparative Antimicrobial Activity Data
| Compound/Analog Description | Microbial Strain | Activity (MIC µg/mL or Zone of Inhibition) | Reference |
| 6-methyl-benzothiazole hydrazine analog (GG4, p-NO2) | S. aureus | Zone of Inhibition: 18 mm | [7] |
| 6-methyl-benzothiazole hydrazine analog (GG5, p-Br) | S. aureus | Zone of Inhibition: 16 mm | [7] |
| 2-arylbenzothiazole analog (25b) | E. faecalis | MIC: ~1 µM | [10] |
| 2-arylbenzothiazole analog (25c) | K. pneumoniae | MIC: 1.04 µM | [10] |
| Triazole-tethered benzothiazole (6a-6m) | S. aureus, E. coli | MIC: 1.56-3.12 µg/mL | [11] |
Experimental Protocol: Broth Microdilution Method (for MIC)
This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Ampicillin) is also tested as a reference.[1][7]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Enzyme Inhibition
Benzothiazole analogs have been identified as potent inhibitors of various enzymes implicated in human diseases, including monoamine oxidase (MAO), cholinesterases, and urease. The SAR in this area is highly specific to the target enzyme's active site.
Key SAR Insights:
-
Monoamine Oxidase (MAO) Inhibition: 2-methylbenzo[d]thiazole derivatives have been shown to be potent and selective inhibitors of human MAO-B, with all tested compounds exhibiting IC50 values below 0.017 µM.[12] The substitution of a 4-nitrobenzyl group resulted in particularly potent MAO-B inhibition.[12]
-
Cholinesterase Inhibition: While many benzothiazole derivatives show weak inhibition of butyrylcholinesterase (BuChE), they can be significant inhibitors of acetylcholinesterase (AChE).[13] Compound 6l in one study showed potent AChE inhibition (IC50 = 0.079 µM), comparable to the standard drug Donepezil.[13]
-
Urease Inhibition: Several 2-amino-6-arylbenzothiazole derivatives have exhibited potent urease inhibitory potential, with some analogs showing significantly greater activity than the standard inhibitor thiourea.[14]
Comparative Enzyme Inhibition Data
| Compound/Analog Description | Target Enzyme | Activity (IC50) | Reference |
| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B | 0.0046 µM | [12] |
| 2-methylbenzo[d]thiazole derivative (5e) | MAO-A | 0.132 µM | [12] |
| Benzothiazole derivative (6l) | Acetylcholinesterase (AChE) | 0.079 µM | [13] |
| 2-amino-6-arylbenzothiazole derivative (3b) | Urease | 6.01 µM | [14] |
| Benzothiazole-phenyl analog (sEH/FAAH inhibitor) | sEH | 9.6 nM | [15] |
| Benzothiazole-phenyl analog (sEH/FAAH inhibitor) | FAAH | 7 nM | [15] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a generalized description of the widely used Ellman method for measuring AChE activity.[13]
-
Reagent Preparation: Prepare phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution, AChE enzyme solution, and the substrate (acetylthiocholine iodide).
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound (benzothiazole analog) at various concentrations, and the AChE solution. Incubate for a short period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Add the DTNB solution to all wells. Initiate the enzymatic reaction by adding the acetylthiocholine iodide substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader at 412 nm. The enzyme AChE hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity in the absence of an inhibitor. Determine the IC50 value from the resulting dose-response curve. Donepezil is often used as a standard inhibitor for comparison.[13]
References
- 1. jchr.org [jchr.org]
- 2. benthamscience.com [benthamscience.com]
- 3. Green synthesis and biological evaluation of 6-substituted-2-(2-hydroxy/methoxy phenyl)benzothiazole derivatives as potential antioxidant, antibacterial and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1’-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Cross-Reactivity Profile of 6-Methyl-2-phenyl-1,3-benzothiazole and its Analogs Against Various Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various 6-substituted-2-phenyl-1,3-benzothiazole analogs has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the tables below. These values provide a quantitative measure of the cytotoxic potency of the compounds.
Activity Against Human Cancer Cell Lines
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| 6-Amino-2-(2-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ | [3] |
| 6-Amino-2-(3-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ | [3] |
| 6-Amino-2-(4-fluorophenyl)benzothiazole HCl | Hep-2 | Laryngeal Carcinoma | >9 x 10⁻⁶ | [3] |
| 6-Amino-2-(2-aminophenyl)benzothiazole 2HCl | MCF-7 | Breast Adenocarcinoma | >9 x 10⁻⁶ | [3] |
| 6-Amino-2-(3-aminophenyl)benzothiazole 2HCl | MCF-7 | Breast Adenocarcinoma | >9 x 10⁻⁶ | [3] |
| 6-Amino-2-(4-aminophenyl)benzothiazole 2HCl | MCF-7 | Breast Adenocarcinoma | >9 x 10⁻⁶ | [3] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | LungA549 | Lung Carcinoma | 68 µg/mL | [4] |
| 6-nitrobenzo[d]thiazol-2-ol | LungA549 | Lung Carcinoma | 121 µg/mL | [4] |
| Substituted pyrimidine containing benzothiazole | Various | Lung, Breast, Renal Cancer | Not specified (good % growth inhibition) | [1][5] |
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D | Breast Cancer | Not specified (most potent) | [2] |
Selectivity Profile: Cancer vs. Normal Cell Lines
Assessing the cytotoxicity of compounds against normal, non-cancerous cell lines is crucial for determining their therapeutic window and potential for off-target toxicity. Some studies have included normal cell lines in their screening panels, providing valuable data on the selectivity of benzothiazole derivatives.
| Compound/Analog | Normal Cell Line | Cell Type | IC50 (µM) | Observation | Reference |
| 6-Amino-2-phenylbenzothiazole Derivatives (general) | WI-38 | Human Fetal Lung Fibroblast | 9 x 10⁻⁶ to 4 x 10⁻³ M | Moderate activity observed | [3] |
| Diamidino-substituted thiophene based BTA | Normal Human Fibroblasts | Fibroblast | Low cytotoxicity | Selective towards cancer cells | [1][5] |
| Imidazolinyl-substituted thiophene based BTA | Normal Human Fibroblasts | Fibroblast | Low cytotoxicity | Selective towards cancer cells | [1][5] |
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity or cell viability.[2][4]
Principle:
Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer or normal cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 6-Methyl-2-phenyl-1,3-benzothiazole analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Several studies suggest that 2-phenyl-benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] One of the frequently implicated pathways is the EGFR/PI3K/Akt/mTOR pathway.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 3. Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
A Comparative Guide to the Enzyme Inhibitory Potential of 6-Methyl-2-phenyl-1,3-benzothiazole and Congeners
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative analysis of the enzyme inhibitory potential of benzothiazole derivatives, offering a benchmark for the evaluation of 6-Methyl-2-phenyl-1,3-benzothiazole against established enzyme inhibitors. The following sections detail the performance of structurally related benzothiazoles against key enzyme targets implicated in various diseases, supported by experimental data and protocols to aid in the design of future investigations.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[2] Several benzothiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary enzymes responsible for the degradation of the neurotransmitter acetylcholine.
Comparative Inhibitory Activity against Acetylcholinesterase (AChE)
| Compound | Target Enzyme | IC50 (nM) | Reference Inhibitor | IC50 (nM) |
| Benzothiazole Derivative 4f | AChE | 23.4 ± 1.1 | Donepezil | 20.1 ± 1.4 |
| Benzothiazole Derivative 4m | AChE | 27.8 ± 1.0 | Donepezil | 20.1 ± 1.4 |
| Benzothiazole Derivative 4g | AChE | 36.7 ± 1.4 | Donepezil | 20.1 ± 1.4 |
Data sourced from multiple studies on benzothiazole derivatives.[2][3][4]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibitory activity of the benzothiazole derivatives against AChE was determined using a modified Ellman's spectrophotometric method.[5]
-
Reagents and Materials:
-
Human Acetylcholinesterase (AChE) (CAS No.: 9000-81-1)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzothiazole derivatives) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE enzyme solution are added.
-
The mixture is incubated for 15 minutes at 37°C.
-
Following incubation, 125 µL of DTNB solution is added.
-
The reaction is initiated by the addition of 25 µL of the substrate (ATCI) solution.
-
The absorbance is measured spectrophotometrically at 412 nm at regular intervals.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (containing no inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Experimental Workflow for AChE Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Benzothiazole Isomers for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data of benzothiazole and its various isomers. It is designed to assist researchers, scientists, and professionals in drug development in the identification and characterization of these important heterocyclic compounds. The guide presents quantitative data in clear tabular formats, outlines detailed experimental protocols for key spectroscopic techniques, and includes a visual workflow for isomer analysis.
Introduction to Benzothiazole and its Isomers
Benzothiazole is a bicyclic aromatic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[1] Its isomers, which differ in the position of the nitrogen and sulfur atoms or the substitution pattern on the benzene ring, exhibit a wide range of biological activities, making them significant scaffolds in medicinal chemistry.[2] Accurate and comprehensive spectroscopic analysis is therefore crucial for the correct identification and further development of these compounds. This guide focuses on a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for benzothiazole and a selection of its isomers. These values have been compiled from various experimental and theoretical studies.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H2 | H4 | H5 | H6 | H7 | Other Protons | Solvent |
| Benzothiazole | 9.24 | 8.14 | 7.50 | 7.40 | 8.08 | Acetone-d₆ | |
| 2-Aminobenzothiazole | - | 7.55 (d) | 7.03 (t) | 7.26 (t) | 7.62 (d) | 7.5 (s, NH₂) | DMSO-d₆ |
| 2-Hydroxybenzothiazole | - | 7.2-7.8 (m) | 7.2-7.8 (m) | 7.2-7.8 (m) | 7.2-7.8 (m) | 11.8 (br s, OH) | DMSO-d₆ |
| 6-Nitrobenzothiazole | 9.49 | 8.89 | 8.32 | - | 8.28 | DMSO-d₆ | |
| 4-Methyl-2-aminobenzothiazole | - | - | 7.05 (t) | 6.89 (d) | 7.22 (d) | 2.45 (s, CH₃), 7.35 (s, NH₂) | CDCl₃ |
| Benzisothiazole | 8.63 | 7.95 | 7.40 | 7.52 | 7.85 | CDCl₃ |
Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3a | C4 | C5 | C6 | C7 | C7a | Other Carbons | Solvent |
| Benzothiazole | 155.1 | 153.5 | 127.1 | 125.4 | 126.9 | 122.5 | 133.2 | CDCl₃ | |
| 2-Aminobenzothiazole | 167.5 | 152.1 | 120.9 | 121.0 | 126.1 | 119.0 | 133.1 | DMSO-d₆[3] | |
| 2-Hydroxybenzothiazole | 170.1 | - | 121.8 | 122.3 | 124.6 | 111.4 | - | DMSO-d₆ | |
| 6-Nitrobenzothiazole | 157.0 | 151.7 | 123.1 | 121.7 | 144.1 | 117.8 | 133.9 | DMSO-d₆ | |
| Benzisothiazole | - | - | 128.5 | 124.8 | 125.7 | 121.7 | - | C3: 149.3, C7a: 153.2 | CDCl₃ |
| 1,2-Benzisothiazol-3(2H)-one | - | - | 125.9 | 125.2 | 131.7 | 120.8 | 144.9 | C3: 169.1 | CDCl₃[4] |
Chemical shifts (δ) are reported in parts per million (ppm).
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν(N-H) / ν(O-H) | ν(C=N) | ν(C=C) | ν(NO₂) | Other Key Bands |
| Benzothiazole | - | 1558 | 1475, 1430 | - | 758 (C-H out-of-plane) |
| 2-Aminobenzothiazole | 3420, 3300 | 1640 | 1540 | - | |
| N-(2-Amino benzothiazole) methacylamide copolymer | - | 1536 | 1448 | - | 2953, 2874 (CH₂ stretching)[5] |
| 2-Hydroxybenzothiazole | 3100-2800 (br) | - | 1620 | - | 1680 (C=O) |
| 6-Nitrobenzothiazole | - | 1550 | 1470 | 1515, 1340 | |
| Benzisothiazole | - | 1530 | 1450, 1420 | - |
Frequencies (ν) are reported in reciprocal centimeters (cm⁻¹). (br) denotes a broad signal.
Table 4: UV-Vis Spectroscopic Data (λmax, nm)
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| Benzothiazole | 252 | 286 | Ethanol |
| 2-Aminobenzothiazole | 268 | 298 | Methanol |
| 2-(2'-hydroxyphenyl) benzothiazole | 287 | 335 | Various Solvents[6] |
| Benzothiazoles 3a-b and 4a-b | ~350-450 | - | Various Solvents[7] |
| 6-Nitrobenzothiazole | 265 | 325 | Ethanol |
| Benzisothiazole | 255 | 295 | Ethanol |
λmax represents the wavelength of maximum absorbance.
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| Benzothiazole | 135 | 108, 91, 69 |
| 2-Aminobenzothiazole | 150 | 123, 108, 96 |
| 2-Hydroxybenzothiazole | 151 | 123, 96 |
| 6-Nitrobenzothiazole | 180 | 150, 134, 107 |
| Benzisothiazole | 135 | 108, 91, 64 |
m/z represents the mass-to-charge ratio.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzothiazole isomer in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to the specific solvent.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. A larger number of scans will be necessary to obtain a good spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS). Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of protons and carbons.[8]
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid Samples):
-
Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[9] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[9]
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Liquid Samples): Place a drop of the liquid sample between two salt plates to create a thin film.
-
Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.[9] A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.[9] The typical spectral range is 4000-400 cm⁻¹.[6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the benzothiazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the blank cuvette.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[10]
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).[11] The concentration should be in the range of 10-100 micrograms per mL.[11] The solution must be free of non-volatile salts and buffers.[11]
-
Method of Ionization: Choose an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[12]
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is often done via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the mass spectrum, ensuring the mass range is set to include the expected molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
Mandatory Visualization
The following diagram illustrates a general workflow for the comparative spectroscopic analysis of benzothiazole isomers.
Caption: General workflow for the synthesis, purification, spectroscopic analysis, and structural characterization of benzothiazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-6-nitrobenzothiazole | 6285-57-0 [chemicalbook.com]
- 4. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. community.wvu.edu [community.wvu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. uab.edu [uab.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
